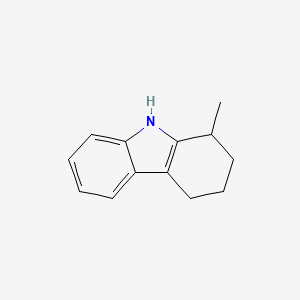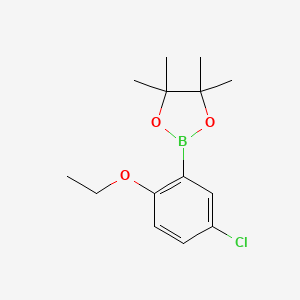
5-Chloro-2-ethoxyphenylboronic acid pinacol ester
説明
5-Chloro-2-ethoxyphenylboronic acid pinacol ester is a type of boronic ester, which are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular formula of this compound is C14H20BClO3. Its molecular weight is 282.571 .Chemical Reactions Analysis
Boronic esters are commonly used in Suzuki-Miyaura cross-coupling . They can also be used in various transformations including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations .科学的研究の応用
5-Chloro-2-ethoxyphenylboronic acid pinacol ester has been extensively studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and material science. This compound has been used as a building block for the synthesis of various compounds, such as boron-containing polymers, fluorescent dyes, and bioactive molecules. This compound has also been investigated for its potential as a boron neutron capture therapy (BNCT) agent for the treatment of cancer.
作用機序
Target of Action
5-Chloro-2-ethoxyphenylboronic acid pinacol ester is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are the reactants involved in the Suzuki–Miyaura cross-coupling reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound, being a boronic ester, plays a crucial role in this pathway.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new C–C bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of other reactants . The compound’s action, efficacy, and stability can be affected by these factors . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH .
実験室実験の利点と制限
5-Chloro-2-ethoxyphenylboronic acid pinacol ester has several advantages for lab experiments, including its ease of synthesis, low toxicity, and versatility as a building block for the synthesis of various compounds. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which can hinder its use in certain applications. This compound also has limited stability under certain conditions, which can affect its reactivity and yield.
将来の方向性
There are several future directions for research related to 5-Chloro-2-ethoxyphenylboronic acid pinacol ester, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential as a BNCT agent for cancer therapy, and the exploration of its biological activities and mechanisms of action. This compound can also be used as a tool for the development of new boron-containing materials and sensors. Further studies are needed to fully understand the potential of this compound and its derivatives for various applications in science and technology.
Conclusion:
In conclusion, this compound is a boron-containing compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound. Further studies are needed to fully understand the potential of this compound and its derivatives for various applications in science and technology.
特性
IUPAC Name |
2-(5-chloro-2-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-6-17-12-8-7-10(16)9-11(12)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANJRWPYEIUCPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




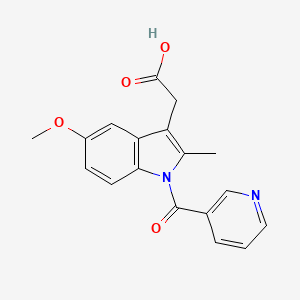
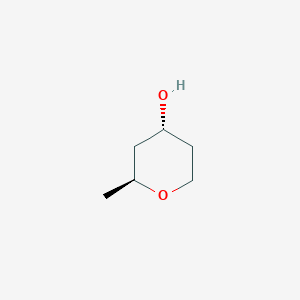

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3348360.png)
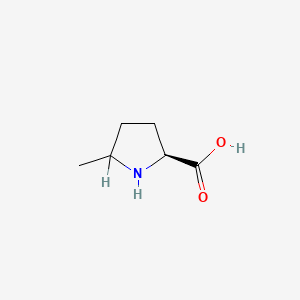
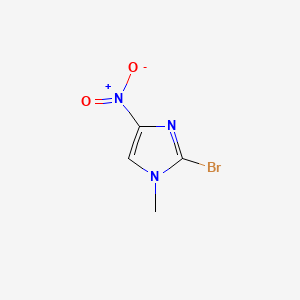


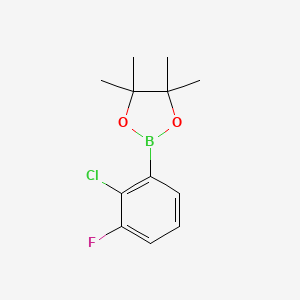
![6-Methoxyimidazo[1,2-b]pyridazin-3-amine](/img/structure/B3348413.png)
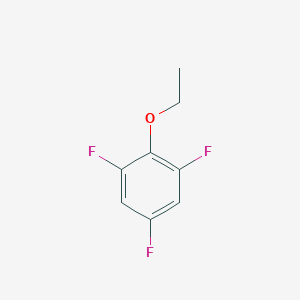
![Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-3-nitro-](/img/structure/B3348423.png)
